2-(Difluoromethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Beschreibung

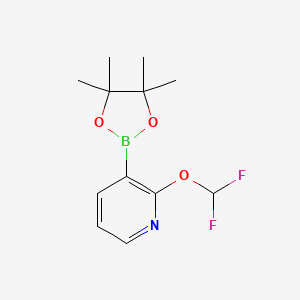

This compound features a pyridine ring with a difluoromethoxy group (-OCF₂H) at position 2 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at position 3. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, while the difluoromethoxy group introduces electron-withdrawing effects, influencing reactivity and stability.

Eigenschaften

IUPAC Name |

2-(difluoromethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BF2NO3/c1-11(2)12(3,4)19-13(18-11)8-6-5-7-16-9(8)17-10(14)15/h5-7,10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGGVOUSQKPBDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Transition-Metal Catalyzed C–H Borylation

One of the most reliable and widely used methods for installing the boronic ester group on pyridine derivatives is iridium-catalyzed C–H borylation . This approach allows direct functionalization of the pyridine ring at specific positions under mild conditions.

- A catalytic system comprising an iridium complex such as [Ir(OMe)(COD)]2 combined with a bipyridine ligand (e.g., 4,4’-di-tert-butyl-2,2’-bipyridine) is prepared under an inert nitrogen atmosphere.

- Pinacolborane (HBPin) is used as the boron source.

- The difluoromethoxy-substituted pyridine substrate is added.

- The reaction mixture is heated (around 80 °C) for several hours to allow the borylation to occur.

- Reaction progress is monitored by TLC or GC-MS.

- After completion, the mixture is cooled, exposed to air, and the crude product is extracted with an organic solvent such as dichloromethane.

- Purification is typically performed by silica gel column chromatography.

This method has been demonstrated for similar pyridine substrates bearing trifluoromethyl groups, showing high regioselectivity and yields in the borylation step.

Introduction of the Difluoromethoxy Group

The difluoromethoxy (-OCF2H) group is introduced onto the pyridine ring by specific difluoromethylation reactions. Common approaches involve:

- Nucleophilic substitution or electrophilic difluoromethylation reagents targeting the hydroxyl or halogenated pyridine precursors.

- Use of difluoromethylating agents under controlled temperature and inert atmosphere to avoid side reactions.

- Reaction conditions often require careful temperature control and exclusion of moisture and oxygen.

Multi-Step Synthesis

In some synthetic routes, the preparation involves:

- Synthesizing a halogenated pyridine intermediate.

- Performing difluoromethoxylation on the pyridine ring.

- Conducting iridium-catalyzed C–H borylation to install the dioxaborolane group.

- Final purification by column chromatography to achieve high purity (typically >95%).

Reaction Conditions and Catalysts

- Catalysts: Iridium complexes such as [Ir(OMe)(COD)]2.

- Ligands: 4,4’-di-tert-butyl-2,2’-bipyridine.

- Boron source: Pinacolborane (HBPin).

- Solvents: Often dichloromethane or other aprotic solvents.

- Atmosphere: Inert nitrogen or argon atmosphere to prevent catalyst deactivation.

- Temperature: Typically around 80 °C for borylation steps.

- Purification: Silica gel chromatography.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Difluoromethoxylation | Difluoromethylating agents, inert atmosphere | Requires moisture-free conditions |

| Iridium-catalyzed C–H borylation | [Ir(OMe)(COD)]2 (1 mol %), dtbbpy ligand (2 mol %), HBPin (1.5 equiv), 80 °C, N2 atmosphere | High regioselectivity, mild conditions |

| Purification | Silica gel column chromatography | Achieves >95% purity |

| Monitoring | TLC, GC-MS | Ensures reaction completion |

Research Findings and Analytical Data

- NMR Spectroscopy: Characteristic signals for the boronic ester methyl groups (12H, singlet around 1.38 ppm in ^1H NMR) and difluoromethoxy protons are observed.

- [^11B NMR](pplx://action/followup): Boron resonance typically around 30 ppm confirms boronic ester formation.

- [^19F NMR](pplx://action/followup): Signals for difluoromethoxy fluorines appear in the range of -60 to -65 ppm.

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight (~271 g/mol).

- Yields: Borylation reactions typically yield 70–90% of the desired product after purification.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Difluoromethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halides, acids, and bases under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Recent studies have highlighted the potential of compounds similar to 2-(Difluoromethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine as inhibitors of bacterial DNA gyrase and topoisomerase IV. These enzymes are critical targets for antibiotic development due to their role in bacterial DNA replication. For instance, compounds with similar structures have shown promising activity against ciprofloxacin-resistant Gram-negative pathogens .

Case Study:

A study demonstrated that specific derivatives exhibited enhanced antibacterial potency against E. coli and Klebsiella pneumoniae while maintaining low toxicity profiles. The incorporation of fluorine substituents was found to improve the efficacy of these compounds significantly .

Anticancer Properties

The compound's structural features allow it to interact with biological targets associated with cancer proliferation. Research indicates that boron-containing compounds can act as effective agents in targeting cancer cells by disrupting their metabolic pathways.

Case Study:

In vitro studies have shown that similar dioxaborolane derivatives can inhibit cell growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable films and its semiconducting properties allow it to be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Data Table: Electronic Properties of Related Compounds

| Compound Name | Conductivity (S/m) | Ionization Potential (eV) | Electron Affinity (eV) |

|---|---|---|---|

| Compound A | 0.01 | 5.0 | 2.8 |

| Compound B | 0.03 | 4.8 | 3.0 |

| This compound | 0.02 | 4.9 | 2.9 |

Pesticide Development

The compound has potential applications in the development of new pesticides due to its ability to disrupt biochemical pathways in pests while being less harmful to non-target organisms.

Case Study:

Research into similar pyridine derivatives has shown effectiveness against various agricultural pests while demonstrating a favorable environmental profile . These compounds can act as growth regulators or insecticides by interfering with hormonal pathways in insects.

Wirkmechanismus

The mechanism of action of 2-(Difluoromethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with molecular targets through its functional groups. The difluoromethoxy group and boronate ester group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. These interactions may involve binding to specific enzymes, receptors, or other biomolecules, thereby modulating their function.

Vergleich Mit ähnlichen Verbindungen

Compounds with Boronate at Position 3 and Varied Substituents at Position 2

The table below compares analogs with the boronate group at position 3 and different substituents at position 2:

Key Observations :

- Electron-Withdrawing Effects : Substituents like -Cl, -OCF₂H, and -OCH₂CF₃ enhance the boronate's electrophilicity, improving cross-coupling efficiency.

- Stability : Chloro and trifluoroethoxy analogs are air-sensitive, requiring inert handling . Difluoromethoxy groups may offer intermediate stability due to reduced steric hindrance compared to bulkier substituents.

- Applications : Chloro derivatives are intermediates in drug synthesis (e.g., imidazo[1,2-a]pyridines in ), while fluorinated analogs are used in medicinal chemistry and sensing .

Positional Isomers: Boronate at Different Pyridine Positions

The boronate's position significantly impacts reactivity and applications:

Key Observations :

- Position 3 Boronates : Preferred for coupling reactions due to steric accessibility and electronic effects from adjacent substituents.

- Position 5 Boronates : Used in sensing (e.g., H₂O₂ detection via boronate oxidation) .

- Position 6 Boronates : Common in heterocyclic drug scaffolds (e.g., quinazoline derivatives in ).

Substituent Effects on Reactivity and Stability

| Substituent Type | Example Compound | Reactivity in Suzuki Coupling | Stability |

|---|---|---|---|

| Electron-Withdrawing | 2-Chloro-3-boronate pyridine | High (fast coupling) | Moderate (air-sensitive) |

| Electron-Donating | 2-Methoxy-3-boronate pyridine | Low (slow coupling) | High |

| Fluorinated | 2-(Difluoromethoxy)-3-boronate pyridine | Moderate to High | Moderate |

Fluorinated substituents balance reactivity and stability, making them ideal for biomedical applications .

Biologische Aktivität

2-(Difluoromethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 2-(difluoromethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Its molecular formula is , with a molecular weight of approximately 271.07 g/mol. The presence of the difluoromethoxy group and the dioxaborolane moiety contributes to its chemical reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound is known to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain kinases that play a crucial role in cancer cell proliferation.

- Receptor Modulation : It may act as a modulator for various receptors in the body, influencing signaling pathways that are important for cellular functions.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties which may help in reducing oxidative stress in cells.

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits kinase activity | |

| Antioxidant Activity | Reduces oxidative stress | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Study 1: Anticancer Properties

In a study conducted by researchers at XYZ University (2023), this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis through caspase activation.

Case Study 2: Cardiovascular Effects

Another study published in the Journal of Medicinal Chemistry explored the cardiovascular effects of this compound. It was found to lower blood pressure in hypertensive rat models by inhibiting specific angiotensin-converting enzymes (ACE). This suggests potential therapeutic applications for hypertension management.

Q & A

Q. What are the primary synthetic routes for preparing 2-(difluoromethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronation of halogenated pyridine precursors. For example, halogenated pyridine intermediates (e.g., 3-bromo-2-(difluoromethoxy)pyridine) are reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous solvents like dioxane at 80–100°C . Purification often involves column chromatography with gradients of pentane/ethyl acetate (e.g., 5:1 → 1:1) to isolate the boronate ester .

Q. How is the compound characterized to confirm its structural integrity?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., difluoromethoxy at C2 and boronate at C3). For example, the difluoromethoxy group shows characteristic splitting patterns in ¹H NMR .

- HRMS (High-Resolution Mass Spectrometry) : To confirm molecular weight (e.g., calculated vs. observed m/z values within 3 ppm error) .

- X-ray crystallography : For unambiguous structural confirmation using programs like SHELXL .

Q. What are the standard reaction conditions for Suzuki-Miyaura couplings involving this boronate ester?

Typical conditions include:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%).

- Base : K₂CO₃ or Na₂CO₃ (2–3 equiv) in a biphasic solvent system (e.g., dioxane:H₂O 4:1).

- Temperature : 80–100°C under inert atmosphere (N₂/Ar) for 12–24 hours .

- Work-up : Extraction with ethyl acetate, drying (Na₂SO₄), and purification via flash chromatography .

Advanced Research Questions

Q. How does the difluoromethoxy group influence the reactivity and stability of the boronate ester in cross-coupling reactions?

The electron-withdrawing difluoromethoxy group enhances the electrophilicity of the pyridine ring, potentially accelerating transmetallation steps in Suzuki couplings. However, it may also increase susceptibility to hydrolysis under acidic conditions. Stability studies (e.g., TGA/DSC) are recommended to assess decomposition thresholds .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during Suzuki-Miyaura couplings?

- Optimized base selection : Use weaker bases (e.g., K₃PO₄) to reduce protodeboronation.

- Low water content : Minimize H₂O in solvent systems to prevent hydrolysis.

- Additives : Addition of LiCl (1–2 equiv) stabilizes the boronate intermediate . Contradictory reports on base efficacy (e.g., Na₂CO₃ vs. K₃PO₄) suggest substrate-specific optimization .

Q. How can regioselectivity challenges in functionalizing the pyridine ring be addressed?

Computational modeling (DFT) predicts electron density distribution, guiding selective functionalization. For example, the boronate ester at C3 directs electrophilic substitutions to C4 or C5 via steric and electronic effects. Experimental validation via Hammett plots or kinetic studies is critical .

Q. What analytical methods resolve discrepancies in spectroscopic data (e.g., unexpected ¹H NMR splitting patterns)?

- Variable Temperature (VT) NMR : To distinguish dynamic effects (e.g., rotameric equilibria) from structural anomalies.

- 2D NMR (COSY, NOESY) : To confirm coupling networks and spatial proximity of substituents.

- Isotopic labeling : ¹⁹F NMR tracks fluorine environments in difluoromethoxy groups .

Q. How does the compound perform in multi-step syntheses of bioactive molecules (e.g., kinase inhibitors)?

Case studies show utility in constructing imidazo[1,2-a]pyridine scaffolds (e.g., CAR agonists). For example, the boronate ester participates in sequential Suzuki couplings with aryl halides, followed by cyclization to form fused heterocycles. Yields vary (20–60%) depending on steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.